5,5-Dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid
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Overview
Description
5,5-Dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid typically involves multicomponent reactions. One such method includes the reaction of 5,5-dimethyl-3-(arylamino)cyclohex-2-enones with phenylglyoxal monohydrate and substituted anilines in water at room temperature . This green protocol is chemoselective and convenient for producing indole derivatives.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and environmentally friendly reaction conditions to ensure scalability and sustainability .
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield more oxidized indole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
5,5-Dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or biological research.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
Uniqueness: 5,5-Dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 5,5-dimethyl substitution provides steric hindrance, affecting its reactivity and interactions with biological targets .
Properties
IUPAC Name |
5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2)4-3-8-7(6-11)5-9(12-8)10(13)14/h5,12H,3-4,6H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUXQHMWSUZWAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)C=C(N2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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